2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-chloro-1-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQSSGJYVMTKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole.
Introduction of the Acetic Acid Moiety: The intermediate 4-chloro-3-ethyl-1-methylpyrazole is then reacted with formic acid ester in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The acetic acid moiety may also play a role in its biological activity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid
- CAS Number : 1310379-35-1
- Molecular Formula : C₆H₇ClN₂O₂
- Molecular Weight : 174.59 g/mol
- Structure : Features a pyrazole ring substituted with a chlorine atom at position 4, a methyl group at position 1, and an acetic acid moiety at position 2.
Physicochemical Properties :
- Purity : Typically 95% in commercial batches .
- Appearance : Powder form, stable at room temperature .
- Safety Data : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Applications :
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its pyrazole core, which is a common pharmacophore in bioactive molecules. Its carboxylic acid group enables conjugation with other functional groups .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally related pyrazole-acetic acid derivatives (Table 1):
Table 1 : Structural comparison of pyrazole-acetic acid derivatives.
Functional Group Impact on Properties
- Chlorine vs. Chlorine increases molecular weight and lipophilicity (logP ~1.2 estimated), influencing membrane permeability in drug design .
Nitro Group Introduction :
Aryl Substituents :
Purity and Commercial Availability
Biological Activity
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic effects.
The molecular formula for this compound is with a molecular weight of 160.56 g/mol. It is characterized by the presence of a chloro group, which is known to enhance biological activity in many compounds. The compound exhibits properties that suggest good absorption and permeability, making it a candidate for further pharmacological exploration .
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have been noted for their ability to inhibit the proliferation of various cancer cell lines, including prostate, lung, and breast cancers. For instance, studies have shown that compounds with similar structures can effectively inhibit tumor growth in vitro and in vivo .
- Androgen Receptor Modulation : Some pyrazole derivatives are potent modulators of androgen receptors (AR), showing potential as therapeutic agents for conditions like prostate cancer. They can act as antagonists, inhibiting AR-mediated signaling pathways which are crucial in the progression of certain cancers .
Anticancer Studies
A significant body of research has focused on the anticancer properties of pyrazole derivatives:
- In Vitro Studies : A study assessing the antiproliferative effects of various pyrazole compounds found that those similar to this compound showed substantial inhibitory effects against prostate cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- In Vivo Efficacy : Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes and improved survival rates compared to controls. This suggests that these compounds could be developed into effective anticancer therapies .
Mechanistic Insights
Research has delved into the mechanisms by which this compound exerts its effects:
- Enzymatic Inhibition : The compound has been investigated for its ability to inhibit lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells. Inhibition of LDH leads to reduced lactate production and can impair cancer cell metabolism .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid?
Methodological Answer:
A common approach involves nucleophilic substitution reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde can react with phenols or other nucleophiles in the presence of a basic catalyst like K₂CO₃ under reflux conditions. This method is adapted from pyrazole derivatives synthesis, where controlled substitution at the 4-chloro position is achieved . Post-synthetic modification, such as hydrolysis or esterification, may follow to introduce the acetic acid moiety. Characterization typically involves NMR and mass spectrometry to confirm regioselectivity and purity .
Basic: How is purity determined for this compound, and what analytical techniques are recommended?
Methodological Answer:
Purity is assessed via HPLC (High-Performance Liquid Chromatography) and ¹H/¹³C NMR spectroscopy. For instance, reports a purity of 95% for the compound, likely determined by integrating proton signals corresponding to the methyl and pyrazole groups in NMR . Quantitative HPLC using a C18 reverse-phase column with UV detection at 254 nm can resolve impurities. Calibration with certified reference standards ensures accuracy.
Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives like this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsional conformations, and hydrogen-bonding networks. For example, SHELX programs (e.g., SHELXL for refinement) are widely used to model electron density maps and refine atomic positions . Crystallization conditions (e.g., solvent choice, slow evaporation) must optimize crystal quality. For pyrazole derivatives, intermolecular interactions like π-π stacking or halogen bonding often stabilize the crystal lattice, aiding in structure determination .
Advanced: What strategies address contradictory data in spectroscopic vs. crystallographic analyses?
Methodological Answer:
Discrepancies between NMR (solution state) and SC-XRD (solid state) data often arise from dynamic effects or polymorphism. For example, NMR may indicate rotational freedom in the acetic acid side chain, while SC-XRD shows a fixed conformation. To resolve this:
Perform variable-temperature NMR to assess dynamic behavior.
Compare multiple crystallization batches to rule out polymorphism.
Use DFT (Density Functional Theory) calculations to model solution-state conformers .
Advanced: How can the reactivity of the 4-chloro group be exploited for functionalization?
Methodological Answer:
The 4-chloro substituent is susceptible to nucleophilic substitution or cross-coupling reactions. For instance:
- Mannich Reaction : React with amines and formaldehyde to introduce aminoalkyl groups, as demonstrated for 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives .
- Suzuki Coupling : Use Pd catalysts to couple with boronic acids, enabling aryl/heteroaryl group introduction. Optimize solvent (e.g., DMF) and base (e.g., Cs₂CO₃) for high yields .
Advanced: What pharmacological screening approaches are suitable for this compound?
Methodological Answer:
While direct evidence is limited, pyrazole derivatives are screened for antimicrobial or anti-inflammatory activity. Recommended steps:
In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) via microdilution to determine MIC (Minimum Inhibitory Concentration).
Enzyme inhibition : Use ELISA or fluorescence-based assays to evaluate COX-2 or kinase inhibition.
Structure-Activity Relationship (SAR) : Modify the acetic acid side chain or methyl group to assess impact on bioactivity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR identifies methyl (δ ~3.0 ppm) and pyrazole protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., calculated for C₇H₈ClN₃O₂: 213.03 g/mol) to verify molecular formula .
- IR Spectroscopy : Stretching frequencies for -COOH (~2500–3300 cm⁻¹) and C-Cl (~550–750 cm⁻¹) validate functional groups.
Advanced: How to optimize crystallization conditions for unstable pyrazole-acetic acid derivatives?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation.
- Temperature Gradient : Slow cooling from 50°C to 4°C promotes ordered crystal growth.
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions, as seen in diaza-18-crown-6 derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
